4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID
Description
4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID is an organic compound with the molecular formula C17H15NO6. It is a derivative of phenoxyacetic acid and contains both acetoxy and benzamido functional groups.
Properties
IUPAC Name |
2-[4-[(3-acetyloxybenzoyl)amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-11(19)24-15-4-2-3-12(9-15)17(22)18-13-5-7-14(8-6-13)23-10-16(20)21/h2-9H,10H2,1H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPMSGDTLZFALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID typically involves the reaction of phenoxyacetic acid with 3-(acetoxy)benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, where the phenoxyacetic acid acts as the nucleophile attacking the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxyl group.
Oxidation: The phenoxyacetic acid moiety can be oxidized to form phenoxyacetic acid derivatives.
Substitution: The benzamido group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Hydrolysis: Formation of 4-[3-(hydroxy)benzamido]phenoxyacetic acid.
Oxidation: Formation of phenoxyacetic acid derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The acetoxy and benzamido groups may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: A simpler compound that lacks the acetoxy and benzamido groups.
4-[3-(Hydroxy)benzamido]phenoxyacetic Acid: A hydrolysis product of 4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID.
Benzamido Derivatives: Compounds containing the benzamido group but lacking the phenoxyacetic acid moiety.
Uniqueness
This compound is unique due to the presence of both acetoxy and benzamido functional groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
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